Superior IP Receptor Selectivity: Cicaprost vs. Iloprost and Treprostinil
Cicaprost exhibits the highest selectivity for the prostanoid IP receptor among clinically relevant prostacyclin analogs. In a functional study using rat tail artery, the IP receptor antagonist RO1138452 reduced the maximum vasorelaxant response to cicaprost by 51%, whereas the same antagonist reduced the response to iloprost by 66% and to treprostinil by only 37% [1]. This indicates that iloprost's relaxant effect is more dependent on IP receptors but also more compromised by non-IP receptor activity, while treprostinil's action is largely mediated through non-IP mechanisms, consistent with its known EP2 agonist activity [1][2].
| Evidence Dimension | IP Receptor-Dependent Vasorelaxation (Maximum Response Reduction by IP Antagonist RO1138452) |
|---|---|
| Target Compound Data | Maximum response reduced by 51% |
| Comparator Or Baseline | Iloprost (66% reduction); Treprostinil (37% reduction) |
| Quantified Difference | Cicaprost shows 15% less reduction than iloprost and 14% more reduction than treprostinil, indicating a more balanced and selective IP agonism. |
| Conditions | Rat tail artery segments pre-contracted with phenylephrine; RO1138452 used at 1 µM. |
Why This Matters
This confirms cicaprost's superior selectivity profile, minimizing confounding off-target effects in functional assays where pure IP activation is required.
- [1] Orie NN, Clapp LH. Role of prostanoid IP and EP receptors in mediating vasorelaxant responses to PGI2 analogues in rat tail artery: Evidence for Gi/o modulation via EP3 receptors. Eur J Pharmacol. 2011;654(3):258-265. View Source
- [2] Abramovitz M, et al. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochim Biophys Acta. 2000;1483(2):285-293. View Source
